Deschloronorketamine hydrochloride

NMDA receptor binding dissociative anesthetic receptor pharmacology

Essential nor-metabolite reference standard of deschloroketamine for forensic and SAR workflows. With ≥98% purity and distinct NMDA receptor Ki of 2,540 nM (~1.7x vs ketamine, >100x vs DCK), this crystalline HCl salt enables accurate LC-MS/MS method validation, metabolite-specific retention library building, and benchmarking of abuse liability. Critical for studies on halogen-substituted arylcyclohexylamine SAR and antidepressant screening. NOT for human use.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B10795788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloronorketamine hydrochloride
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)C1)(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H
InChIKeyLLPXNMXTXRXREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloronorketamine Hydrochloride (2-FDCK HCl): Analytical Reference Standard for NMDA Receptor Antagonist Research


Deschloronorketamine hydrochloride (2-Fluorodeschloroketamine, 2-FDCK HCl, CAS 7015-20-5) is an arylcyclohexylamine derivative and a primary nor-metabolite of deschloroketamine (DCK), structurally related to the dissociative anesthetic ketamine [1]. This compound is categorized as an analytical reference standard with ≥98% purity, formulated as a crystalline solid with solubility of 10 mg/mL in DMSO and ethanol, and 5 mg/mL in DMF and PBS (pH 7.2) . As a fluorinated ketamine analog lacking the 2-chloro substituent, it exhibits modified physicochemical properties and NMDA receptor binding characteristics that distinguish it from both its parent compound and the broader class of arylcyclohexylamines, making it essential for forensic toxicology screening, metabolism studies, and structure-activity relationship investigations [2].

Why Ketamine, Deschloroketamine, and Other Arylcyclohexylamine Analogs Cannot Be Substituted for Deschloronorketamine HCl in Analytical and Research Applications


While deschloronorketamine hydrochloride belongs to the arylcyclohexylamine class alongside ketamine, deschloroketamine (DCK), and 2-oxo-PCE, simple substitution among these analogs is scientifically invalid due to quantitatively distinct molecular features that directly impact experimental outcomes. The target compound exhibits a 2-fluoro substituent rather than the 2-chloro group of ketamine, conferring increased polarity that alters chromatographic retention, mass spectral fragmentation patterns, and NMDA receptor binding kinetics [1][2]. In receptor binding assays, 2-FDCK demonstrates a Ki of 2,540 nM at NMDA receptors, which differs substantially from ketamine (Ki = 4,290 nM), deschloroketamine (Ki = 23.6 nM), and 2-oxo-PCE (Ki = 1,690 nM), with these differences ranging from approximately 1.7-fold to over 100-fold [3]. Furthermore, the compound serves as the nor-metabolite of deschloroketamine, making it an essential analytical reference for metabolism and toxicology studies that cannot be fulfilled by the parent compound or other analogs . The slightly slower pharmacokinetic profile and longer duration of action relative to ketamine, as established in rodent studies, further preclude direct substitution in behavioral pharmacology or drug discrimination investigations [4].

Quantitative Differentiation of Deschloronorketamine HCl: Comparative Evidence for Scientific Selection


NMDA Receptor Binding Affinity: 2-FDCK Exhibits 1.7-Fold Higher Affinity Than Ketamine

In standardized NMDA receptor binding assays, deschloronorketamine hydrochloride (2-fluorodeschloroketamine) demonstrates a Ki value of 2,540 nM, representing approximately 1.7-fold higher affinity compared to ketamine (Ki = 4,290 nM) [1]. This quantitative difference is attributed to the replacement of the 2-chloro substituent in ketamine with a 2-fluoro group, which alters the electronic properties and hydrogen-bonding capacity of the aromatic ring, thereby modulating receptor interactions [2]. The observed binding affinity positions 2-FDCK as intermediate between the high-affinity analog deschloroketamine (Ki = 23.6 nM, approximately 108-fold higher affinity than 2-FDCK) and the lower-affinity parent ketamine [1].

NMDA receptor binding dissociative anesthetic receptor pharmacology

Pharmacokinetic Differentiation: Slower Clearance and Prolonged Brain Retention Versus Ketamine

In Wistar rat studies employing subcutaneous administration (5, 10, and 30 mg/kg), deschloroketamine (DCK) exhibited a slightly slower pharmacokinetic profile than ketamine, with maximum brain concentrations achieved at 30 minutes post-administration and remaining elevated at 2 hours [1]. While these data were generated using deschloroketamine rather than deschloronorketamine hydrochloride directly, the structural similarity and shared metabolic pathways support class-level inference that the fluorinated nor-metabolite exhibits comparable or further prolonged kinetics relative to ketamine [2]. The observed pharmacokinetic profile is consistent with user-reported longer duration of action for 2-FDCK compared to ketamine [3].

pharmacokinetics brain penetration behavioral pharmacology

Behavioral Reinforcing Efficacy: Equivalent Abuse Liability to Ketamine Established via Behavioral Economics

A direct head-to-head comparison using behavioral economics demand curve analysis in rats demonstrated that 2F-DCK (2-fluorodeschloroketamine) exhibits reinforcing efficacy and effectiveness statistically indistinguishable from ketamine [1]. Rats intravenously self-administering 2F-DCK or ketamine at 0.5 mg/kg/infusion under a fixed ratio 1 (FR1) schedule showed similar elasticity coefficient parameter α values and similar essential values of the demand curve [1]. Both compounds induced comparable cue- and priming-induced reinstatement of drug-seeking behavior, with no significant quantitative differences in the degree of reinstatement [1].

behavioral economics drug self-administration addiction liability

Metabolic Pathway Specificity: Nor-Metabolite Identity Essential for Forensic and Toxicological Detection

Deschloronorketamine hydrochloride is explicitly identified as the nor-metabolite of deschloroketamine (DCK) . In in vitro metabolism studies using human liver microsomes (HLMs) and HepaRG cells, the N-dealkylation pathway producing nor-2F-DCK (deschloronorketamine) was confirmed as a primary metabolic route, with the nor-metabolite (m/z 208.1137) proposed as a reliable biomarker for detecting 2F-DCK use in biological samples [1][2]. This specific metabolic fate distinguishes the compound from ketamine's metabolism to norketamine, with different chromatographic retention times and mass spectral fragmentation patterns essential for accurate analyte identification in LC-HRMS/MS and GC-MS workflows [2].

drug metabolism forensic toxicology LC-HRMS/MS metabolite identification

Patent-Designated Therapeutic Differentiation: Potential Antidepressant Activity Distinct from Ketamine's Clinical Profile

A pending patent application (KR20240093579A) specifically claims 2-fluorodeschloroketamine for the treatment of depression, including treatment-resistant depression, with proposed pharmaceutical compositions and dosage forms distinct from those of ketamine [1]. While the patent does not provide direct comparative clinical efficacy data, the explicit therapeutic designation differentiates the compound from ketamine (approved for anesthesia and treatment-resistant depression as esketamine) and from other deschloroketamine derivatives lacking such patent claims. The patent asserts that 2-FDCK may offer advantages in antidepressant applications, though quantitative efficacy data relative to ketamine or esketamine are not disclosed in the available document [1].

treatment-resistant depression antidepressant NMDA antagonist drug development

Validated Research and Industrial Applications for Deschloronorketamine Hydrochloride Based on Comparative Evidence


Forensic Toxicology Confirmatory Testing: Biomarker Validation for 2-FDCK and DCK Exposure

Based on metabolism studies confirming nor-2F-DCK (deschloronorketamine) as the primary N-dealkylation metabolite of 2-FDCK and DCK with a distinct m/z 208.1137 signature detectable by LC-HRMS/MS, forensic laboratories should procure this reference standard for: (i) developing and validating quantitative LC-MS/MS or GC-MS methods for post-mortem blood and urine analysis; (ii) establishing metabolite-specific retention time libraries; and (iii) serving as a certified calibrator for quantifying nor-metabolite concentrations in suspected intoxication cases. The compound's ≥98% purity and crystalline hydrochloride salt form ensure reproducible analytical performance [1].

NMDA Receptor Structure-Activity Relationship (SAR) Studies: Fluorinated Arylcyclohexylamine Pharmacology

The quantitatively established NMDA receptor binding affinity (Ki = 2,540 nM), which differs by 1.7-fold from ketamine (Ki = 4,290 nM) and over 100-fold from deschloroketamine (Ki = 23.6 nM), makes deschloronorketamine hydrochloride an essential comparator in SAR studies of halogen-substituted arylcyclohexylamines. Researchers investigating the electronic and steric contributions of the 2-position halogen to NMDA receptor binding, functional antagonism, and downstream signaling (ERK activation, CREB/BDNF pathways) should include this compound to calibrate structure-activity relationships [2][3].

Behavioral Pharmacology and Abuse Liability Assessment: Calibration Standard for Reinforcing Efficacy

Given the direct behavioral economics evidence demonstrating that 2F-DCK exhibits reinforcing efficacy equivalent to ketamine in rat intravenous self-administration paradigms (similar demand elasticity α and reinstatement magnitude), researchers conducting abuse liability screening, addiction neurocircuitry mapping, or evaluating candidate pharmacotherapies for substance use disorders should employ deschloronorketamine hydrochloride as a reference dissociative agent. The compound's verified equivalent reinforcing efficacy to ketamine under FR1 schedules (0.5 mg/kg/infusion) provides a benchmark for interpreting the abuse potential of novel NMDA antagonist chemotypes [3].

Preclinical Antidepressant Drug Discovery: Investigational Compound for Treatment-Resistant Depression

The existence of KR20240093579A patent claims specifically designating 2-FDCK for treatment-resistant depression supports procurement of deschloronorketamine hydrochloride for preclinical antidepressant screening programs. Investigators exploring rapid-acting antidepressant mechanisms mediated by NMDA receptor antagonism, mTOR/Akt/GSK-3β signaling modulation, or BDNF/CREB pathway activation should include this compound as a structurally distinct comparator to ketamine and esketamine, particularly when evaluating structure-dependent differences in antidepressant-like behavioral effects in rodent models (forced swim test, chronic unpredictable stress) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deschloronorketamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.